molecular formula C23H17Cl2N3S B2822203 4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole CAS No. 551920-94-6

4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole

Cat. No. B2822203
CAS RN: 551920-94-6
M. Wt: 438.37
InChI Key: KBZPQZOOIMMLCY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C23H17Cl2N3S and its molecular weight is 438.37. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties on various metals in acidic media. For example, a study conducted by Lagrenée et al. (2002) investigated the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) as a corrosion inhibitor for mild steel in hydrochloric and sulfuric acid solutions, showing up to 99% inhibition efficiency in hydrochloric acid (Lagrenée et al., 2002). Similarly, Bentiss et al. (2007) evaluated the adsorption and inhibitive efficiency of some 4H-triazole derivatives on mild steel in hydrochloric acid, finding 4-MTHT to be the most effective inhibitor among the tested compounds (Bentiss et al., 2007).

Antimicrobial Activity

The synthesis and evaluation of triazole derivatives for antimicrobial activities have been a significant area of research. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, with some compounds displaying good to moderate activities against various test microorganisms (Bektaş et al., 2007).

Molecular Docking Studies

Tetrazole derivatives, closely related to triazoles, have been analyzed for their potential as COX-2 inhibitors using molecular docking studies. Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives to understand their orientation and interaction inside the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Surface Activity and Synthesis

Research has also focused on the synthesis of triazole derivatives with potential surface activity and biological significance. El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activity and their use as surface-active agents (El-Sayed, 2006).

properties

IUPAC Name

4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3S/c24-19-9-6-18(7-10-19)16-29-23-27-26-22(15-8-17-4-2-1-3-5-17)28(23)21-13-11-20(25)12-14-21/h1-15H,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZPQZOOIMMLCY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole

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